molecular formula C9H7ClO3 B128672 2-Acetoxybenzoyl chloride CAS No. 5538-51-2

2-Acetoxybenzoyl chloride

Cat. No.: B128672
CAS No.: 5538-51-2
M. Wt: 198.6 g/mol
InChI Key: DSGKWFGEUBCEIE-UHFFFAOYSA-N
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Description

2-Acetoxybenzoyl chloride, also known as O-acetylsalicyloyl chloride, is an organic compound with the molecular formula C9H7ClO3. It is a derivative of benzoic acid and is characterized by the presence of an acetoxy group attached to the benzoyl chloride moiety. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry.

Scientific Research Applications

2-Acetoxybenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Pharmaceuticals: Used as an intermediate in the synthesis of various drugs, including anti-inflammatory and analgesic agents.

    Biochemistry: Employed in the modification of peptides and proteins to study their structure and function.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Analytical Chemistry: Serves as a reagent in chromatographic techniques for the separation and analysis of complex mixtures.

Safety and Hazards

2-Acetoxybenzoyl chloride is considered hazardous. It is combustible and harmful if swallowed . It causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled . Contact with water liberates toxic gas .

Mechanism of Action

Target of Action

It’s known to be used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it’s used to produce.

Mode of Action

It’s known to undergo keto ester condensation, followed by cyclization and decarboxylation . These chemical reactions might influence its interaction with biological targets.

Pharmacokinetics

It’s known to be soluble in toluene and reacts with water , which might influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Acetoxybenzoyl chloride. For instance, it’s known to react with water , suggesting that its stability and efficacy might be affected by humidity. It’s also sensitive to moisture and should be stored in a refrigerator , indicating that temperature and moisture levels in the storage environment can impact its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetoxybenzoyl chloride can be synthesized through the chlorination of acetylsalicylic acid (aspirin). The process involves the reaction of acetylsalicylic acid with thionyl chloride in the presence of a catalyst such as pyridine. The reaction is typically carried out at controlled temperatures to avoid side reactions. The general reaction scheme is as follows: [ \text{C9H8O4} + \text{SOCl2} \rightarrow \text{C9H7ClO3} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of oxalyl chloride as a chlorinating agent. This method provides higher yields and reduces the formation of impurities compared to the use of thionyl chloride. The reaction is carried out in an inert solvent such as benzene, with dimethylformamide acting as a catalyst.

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxybenzoyl chloride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form acetylsalicylic acid and hydrochloric acid.

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Reduction: Can be reduced to 2-acetoxybenzaldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Water, mild acidic or basic conditions.

    Nucleophilic Substitution: Amines or alcohols, often in the presence of a base like triethylamine.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Hydrolysis: Acetylsalicylic acid.

    Nucleophilic Substitution: Amides and esters.

    Reduction: 2-Acetoxybenzaldehyde.

Comparison with Similar Compounds

  • Benzoyl chloride
  • Acetyl chloride
  • 2-Hydroxybenzoyl chloride

Properties

IUPAC Name

(2-carbonochloridoylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGKWFGEUBCEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10203924
Record name 2-Acetoxybenzoyl chloride
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Molecular Weight

198.60 g/mol
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CAS No.

5538-51-2
Record name Acetylsalicyloyl chloride
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Record name 2-Acetoxybenzoyl chloride
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Record name 2-Acetoxybenzoyl chloride
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Record name 2-acetoxybenzoyl chloride
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Synthesis routes and methods I

Procedure details

In a 2 liter, 3-neck flask equipped with a water bath, stirrer and thermometer is placed 200 ml of thionyl chloride (2.75 mols). To this is added about half the 360 g (2 mols) of aspirin. The fairly mobile suspension is stirred and warmed to 30° and 4 g of urea then added. Initiation of the reaction appears to be enhanced by minimal agitation. Evolution of HCl gas, and a fairly rapid fall in temperature indicate that the reaction has started, and a slow to medium stirring rate is then maintained. The temperature of the mixture is held at 25°. As mobility increases the remaining aspirin is fed in via a powder funnel in the third neck of the flask, fitted with a `Y` piece, one arm leading to a gas outlet connected to a scrubber for absorbing HCl and SO2. It is important to avoid the ingress of air containing moisture during this stage of the reaction. The completion of the reaction is indicated by the appearance of the reaction mixture which becomes a clear pale yellow fluid. At this stage a further 30 mins stirring at 25°-30° is given. This is followed by the addition of approximately 500 ml of 60°-80° petroleum ether at ca 30° with vigorous stirring. On cooling, the acid chloride is thrown out of solution as a heavy crystalline off-white solid. It is filtered off, washed with petroleum ether and dried quickly in a forced draught oven at 35°-40°. Exposure to air should be kept to a minimum.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step Two
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Quantity
4 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
acid chloride
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0 (± 1) mol
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reactant
Reaction Step Six
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a solution of compound 2-acetoxybenzoic acid (1.0 g, 5.5 mmol) in THF (30 mL) was added (COCl)2 (0.8 ml, 9.1 mmol) at 0° C. The mixture was heated (reflux, 1.5 h) and concentrated under reduced pressure to afford 2-(chlorocarbonyl)phenyl acetate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Acetyl salicylic acid (1.0 g) was mixed with thionyl chloride (1.0 mL) and mixture was heated in a 50 mL round bottom flask under nitrogen at 80° C. for 1 hour. The excess thionyl chloride was removed by distillation, dried in high vacuum to get acetyl salicyloyl chloride as a viscous liquid, ˜1.1 g. Used for next step with out further purification. Curcumin (0.50 g) was taken in 10 mL of DMF in a 50 mL round bottom flask under nitrogen and pyridine was added. Acetyl salicyloyl chloride (˜1.1 g) was taken in 5 mL of DMF and was added drop wise from a pressure equalizing separating funnel. The solution turned darker in color. The mixture was heated at 90° C. for 1 hour and then at room temperature overnight. To the reaction mixture 100 mL of water was added. A solid formed which was filtered, the solid was stirred with 30 mL of NaHCO3 solution. The solid was filtered, washed with water, dried under high vacuum to yield 1.10 g of the product, curcumin acetyl salicylate or curcumin-aspirin, NMR was consistent with the structure.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of 2-acetoxybenzoyl chloride in organic chemistry?

A1: this compound serves as a versatile building block for various heterocyclic compounds. For instance, it reacts with 1,2-dimethylimidazole to yield 2-methyl-3-(1-methyl-1H-imidazol-2-yl)-4H-1-benzopyran-4-ones []. It is also a key reagent in synthesizing 2-methylchromones, achieved through a keto ester condensation followed by cyclization and decarboxylation []. Additionally, researchers have explored its use in creating aspirin prodrugs by incorporating it into ortho ester functionalities [].

Q2: How does this compound react with dextran, and what are the potential applications of the resulting product?

A2: this compound reacts with dextran through an esterification reaction, primarily targeting the hydroxyl groups of the dextran polymer. This modification can be achieved using tertiary amines as catalysts and DMF/LiCl as a solvent system []. The resulting 2-acetoxybenzoic acid-dextran ester conjugates are interesting for potential applications in drug delivery due to the modified polymer's properties.

Q3: Can this compound be used to directly synthesize 2,2′-anhydronucleosides?

A3: Yes, this compound has been identified as a useful reagent for the direct synthesis of 2,2′-anhydropyrimidine nucleosides [, ]. While the exact mechanism and scope haven't been detailed in the provided abstracts, this finding suggests potential applications in nucleoside chemistry and drug development.

Q4: Are there examples of this compound being used to synthesize biologically active molecules?

A4: Yes, this compound has been employed in the synthesis of novel porphyrins functionalized with acetylsalicylic acid (ASA) []. These porphyrins were subsequently complexed with metals like copper and zinc. The interaction of these metal-porphyrin conjugates with bovine serum albumin (BSA) was investigated, highlighting their potential biological activity and possible use in drug delivery or as bioimaging agents.

Q5: What are the challenges associated with using this compound in synthesis, and how can they be addressed?

A5: One challenge when using this compound is the potential for transesterification reactions, particularly with catalysts like 4-dimethylaminopyridine or pyridine []. These side reactions can lead to a mixture of products, complicating purification and impacting yield. Selecting appropriate catalysts and optimizing reaction conditions, such as using triethylamine as a catalyst, can help minimize these side reactions. Additionally, careful monitoring of the reaction progress and using appropriate purification techniques are crucial for obtaining the desired product in good yield and purity.

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